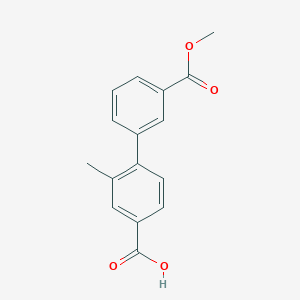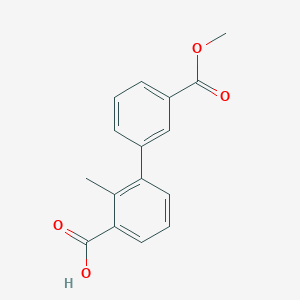
4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxycarbonylphenyl)-3-methylbenzoic acid, commonly referred to as 4-MOMB, is a small molecule used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 208.25 g/mol and a melting point of 141-143°C. 4-MOMB has been used in a variety of biochemical, physiological, and pharmaceutical studies due to its ability to interact with a wide range of biological targets.
科学的研究の応用
4-MOMB has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme tyrosine aminotransferase, as a reagent for the synthesis of 4-methoxycarbonyl-4-methylbenzamides, and as a ligand for the binding of various proteins and enzymes. 4-MOMB has also been used in studies of the enzymatic hydrolysis of esters and amides, and in studies of the inhibition of the enzyme cyclooxygenase-2.
作用機序
The mechanism of action of 4-MOMB is not completely understood. However, it is known that 4-MOMB binds to a variety of proteins and enzymes, including tyrosine aminotransferase and cyclooxygenase-2. It is believed that 4-MOMB binds to these proteins and enzymes through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOMB are not well understood. However, it is known that 4-MOMB has the ability to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme has been linked to a variety of physiological effects, including anti-inflammatory, anti-nociceptive, and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 4-MOMB in laboratory experiments include its low cost, its ability to bind to a wide range of proteins and enzymes, and its relatively low toxicity. However, there are some limitations to using 4-MOMB in laboratory experiments. For example, 4-MOMB is not soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 4-MOMB is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
将来の方向性
There are a variety of potential future directions for research involving 4-MOMB. These include further research into the mechanism of action of 4-MOMB, studies of its effects on various biochemical and physiological processes, and the development of new applications for this compound. In addition, further research into the synthesis of 4-MOMB and its derivatives could lead to the development of more efficient synthesis methods. Finally, further research into the potential toxicity of 4-MOMB could help to determine its safety for use in laboratory experiments.
合成法
4-MOMB can be synthesized using a three-step process. The first step involves the reaction of 3-methoxycarbonylphenylacetic acid with thionyl chloride to form a chloro ester. The second step involves the reaction of the chloro ester with 3-methylbenzaldehyde to form the desired 4-MOMB. The final step involves the hydrolysis of the 4-MOMB to yield the desired product.
特性
IUPAC Name |
4-(3-methoxycarbonylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-8-12(15(17)18)6-7-14(10)11-4-3-5-13(9-11)16(19)20-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYZIECJMBLCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690667 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-48-0 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404814.png)
![4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404815.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404823.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404842.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404849.png)
![5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404858.png)
![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404866.png)
![4-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404873.png)
![6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404876.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404883.png)
![4-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404891.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6404914.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6404919.png)